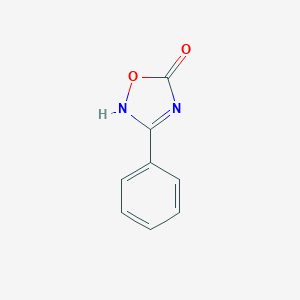

3-phenyl-1,2,4-oxadiazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBDRBXGTCUBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163113 | |

| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-22-0 | |

| Record name | 5-Hydroxy-3-phenyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC97J8AST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2,4-oxadiazol-5-ol, and its tautomeric form 3-phenyl-1,2,4-oxadiazol-5(4H)-one, are heterocyclic compounds of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-regarded pharmacophore and a bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its application in research and development.

Tautomerism

It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The predominant form can be influenced by the solvent and solid-state packing effects. Spectroscopic analysis is essential for characterizing the tautomeric state of the final product.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through the cyclization of a benzamidoxime precursor with a suitable carbonylating agent. This approach can be categorized into two main strategies: reaction with phosgene equivalents, such as ethyl chloroformate, and reaction with 1,1'-carbonyldiimidazole (CDI).

Pathway 1: Cyclization of Benzamidoxime with Phosgene Equivalents

This classical and widely employed method involves the reaction of benzamidoxime with a phosgene equivalent, most commonly ethyl chloroformate, in the presence of a base. The reaction proceeds via an O-acylated intermediate which then undergoes intramolecular cyclization to form the 1,2,4-oxadiazol-5-one ring.

Pathway 2: Cyclization of Benzamidoxime with 1,1'-Carbonyldiimidazole (CDI)

An alternative and often milder approach utilizes 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent.[3] This method is advantageous as it avoids the use of more hazardous phosgene derivatives and the byproducts are readily removed. The reaction is typically a one-pot procedure where the CDI activates the benzamidoxime, followed by cyclization.[4]

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2,4-oxadiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2,4-oxadiazol-5-ol is a heterocyclic organic compound belonging to the oxadiazole family. The 1,2,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting both experimental and predicted data to support research and development efforts. The document details experimental methodologies for key property determination and includes a synthesis protocol. Furthermore, it explores the potential biological relevance of this compound class through a conceptual signaling pathway diagram.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The data for this compound are summarized in the table below, combining available experimental data with computationally predicted values to provide a comprehensive profile. It is important to note that this compound can exist in tautomeric forms, primarily the keto form, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The presented properties reflect this equilibrium.

| Property | Value | Type | Source |

| Molecular Formula | C₈H₆N₂O₂ | - | [2] |

| Molecular Weight | 162.15 g/mol | - | [2] |

| Boiling Point | 237.1 °C at 760 mmHg | Experimental | |

| Density | 1.38 g/cm³ | Experimental | |

| Flash Point | 97.2 °C | Experimental | |

| pKa | 5.8 - 7.1 (Predicted for 5-phenyl-1,3,4-oxadiazol-2(3H)-one, a similar structure) | Predicted | [3] |

| logP (octanol/water) | 0.548 (for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-) | Predicted | [4] |

| Aqueous Solubility | Log₁₀WS = -6.22 (for 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-) | Predicted | [4] |

| Melting Point | 125–127 °C (for a similar derivative, N-Cyclohexyl-3-(phenyl)-1,2,4-oxadiazol-5-amine) | Experimental | [5] |

Tautomerism

This compound exists in equilibrium with its keto tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. This tautomerism is a critical consideration for its chemical reactivity and biological interactions. The keto form is often the predominant species in solution.

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized protocols that can be adapted for this compound.

Synthesis of this compound

A known process for the synthesis of this compound involves the reaction of o-ethoxycarbonylbenzamidoxime with sodium hydroxide in an ethanol/water mixture. The reaction mixture is stirred at room temperature, followed by neutralization with dilute hydrochloric acid to precipitate the product. The resulting crystals are then collected by filtration and washed with water.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Preparation: A standard solution of the compound is prepared in a suitable solvent, typically a methanol-water mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium methoxide in methanol) or a strong acid, depending on the nature of the analyte.

-

Measurement: The potential (in millivolts) or pH of the solution is measured after each addition of the titrant using a calibrated pH meter or potentiometer.

-

Analysis: A titration curve is generated by plotting the potential/pH against the volume of titrant added. The pKa is determined from the half-neutralization point on the sigmoidal curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to ensure thorough partitioning of the compound between the two phases and then allowed to separate.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (Shake-Flask Method)

-

Saturation: An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.

-

Equilibration: The suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Observation: The sample is observed through a magnifying lens as the temperature is slowly increased.

-

Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Potential Biological Activity and Signaling Pathway

While specific biological targets for this compound are not extensively documented, the 1,2,4-oxadiazole scaffold is known to be a key pharmacophore in various biologically active molecules. For instance, derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[6] This suggests a potential mechanism of action where the compound binds to the active site of the protease, inhibiting its function and thereby blocking the viral life cycle.

The following diagram illustrates a conceptual workflow for identifying such inhibitors and their potential mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While some experimental data is available, the reliance on predicted values for several key parameters highlights the need for further experimental characterization of this compound. The provided methodologies offer a starting point for researchers to obtain these critical data points. The exploration of the 1,2,4-oxadiazole scaffold's known biological activities suggests that this compound and its derivatives may hold therapeutic potential, warranting further investigation into their specific biological targets and mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1456-22-0: 5-Hydroxy-3-phenyl-1,2,4-oxadiazole [cymitquimica.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl- (CAS 1456-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenyl-1,2,4-Oxadiazol-5-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyl-1,2,4-oxadiazol-5-ol core represents a privileged scaffold in medicinal chemistry, with its derivatives and analogs exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this class of compounds. Detailed experimental protocols for their preparation and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships (SAR). Furthermore, key signaling pathways modulated by these compounds are illustrated, offering insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,2,4-oxadiazole framework.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of drug discovery due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities.[1] Among the various substituted oxadiazoles, derivatives of this compound have emerged as a particularly promising class of compounds with a wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects, highlighting the therapeutic potential of this chemical scaffold.[2][3]

This guide will delve into the technical aspects of this compound derivatives and analogs, providing a detailed examination of their synthesis, biological activities, and mechanisms of action.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives primarily involves the construction of the 1,2,4-oxadiazole ring from appropriate precursors. The most common and versatile method is the cyclization of an N-hydroxy-benzamidine (benzamidoxime) with a carbonyl-containing compound.

General Synthesis of the 1,2,4-Oxadiazol-5-one Ring

The core structure, 3-phenyl-1,2,4-oxadiazol-5(4H)-one, which is the tautomeric form of this compound, is typically synthesized through the reaction of N-hydroxy-benzamidine with a phosgene equivalent, such as triphosgene or a chloroformate.[2] This reaction proceeds via an initial acylation of the amidoxime followed by an intramolecular cyclization.

References

Spectroscopic Analysis of 3-phenyl-1,2,4-oxadiazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 3-phenyl-1,2,4-oxadiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide also outlines the general experimental protocols for these spectroscopic techniques and discusses the important tautomeric equilibrium between this compound and its more stable amide form, 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

Introduction

Spectroscopic analysis is an indispensable tool in modern chemistry, providing crucial insights into the molecular structure, functional groups, and connectivity of atoms within a compound. For novel or modified chemical entities in drug discovery and development, a thorough spectroscopic characterization is fundamental for structural confirmation, purity assessment, and understanding chemical behavior.

This compound is a member of the 1,2,4-oxadiazole class of heterocycles, which are recognized as important scaffolds in medicinal chemistry due to their bioisosteric relationship with amides and esters, leading to improved metabolic stability and pharmacokinetic properties.

A key structural feature of 5-hydroxy-1,2,4-oxadiazoles is their existence in a tautomeric equilibrium with the corresponding 1,2,4-oxadiazol-5(4H)-one form. Computational and experimental studies on related structures suggest that the amide-like 'one' tautomer is generally the more stable and, therefore, the predominant species in solution and the solid state. This tautomerism has a profound impact on the spectroscopic properties of the compound.

This guide will focus on the predicted spectroscopic data for the more stable 3-phenyl-1,2,4-oxadiazol-5(4H)-one tautomer, while also providing predictions for the enolic 'ol' form for comparative purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the two tautomers of this compound. These predictions are derived from the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted δ (ppm) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted δ (ppm) for this compound | Multiplicity | Notes |

| Phenyl H (ortho) | 7.9 - 8.1 | 7.8 - 8.0 | Multiplet | Deshielded due to proximity to the oxadiazole ring. |

| Phenyl H (meta) | 7.5 - 7.7 | 7.4 - 7.6 | Multiplet | |

| Phenyl H (para) | 7.5 - 7.7 | 7.4 - 7.6 | Multiplet | |

| N-H | 11.0 - 13.0 | - | Broad Singlet | Exchangeable with D₂O. The broadness is characteristic of an amide/lactam proton. |

| O-H | - | 9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Expected to be a sharp singlet if intramolecular hydrogen bonding is present. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted δ (ppm) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted δ (ppm) for this compound | Notes |

| C=O (C5) | 165 - 175 | - | Carbonyl carbon, significantly downfield. |

| C-O (C5) | - | 160 - 170 | Carbon attached to hydroxyl group. |

| C=N (C3) | 155 - 165 | 150 - 160 | Carbon of the oxadiazole ring attached to the phenyl group. |

| Phenyl C (ipso) | 125 - 130 | 125 - 130 | |

| Phenyl C (ortho) | 128 - 130 | 127 - 129 | |

| Phenyl C (meta) | 129 - 131 | 128 - 130 | |

| Phenyl C (para) | 131 - 133 | 130 - 132 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) for 3-phenyl-1,2,4-oxadiazol-5(4H)-one | Predicted Wavenumber (cm⁻¹) for this compound | Intensity |

| N-H Stretch | 3100 - 3300 | - | Medium, Broad |

| O-H Stretch | - | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |

| C=O Stretch | 1700 - 1750 | - | Strong |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 | Medium |

| C-O Stretch | 1200 - 1300 | 1200 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

For Electron Impact Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) for C₈H₆N₂O₂ would be observed at m/z = 162. Key predicted fragmentation patterns include:

-

Loss of CO: [M - 28]⁺, leading to a fragment at m/z = 134.

-

Loss of N₂O: [M - 44]⁺, resulting in a fragment at m/z = 118.

-

Phenyl Cation: A prominent peak at m/z = 77, corresponding to the C₆H₅⁺ fragment.

-

Benzonitrile Cation: A fragment at m/z = 103, corresponding to the C₆H₅CN⁺ fragment.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel organic compound like this compound.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1] The solution should be clear and free of any solid particles.[2] The sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][4] The final sample depth in the tube should be around 4-5 cm.[2][5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6] A relaxation delay of 2-10 seconds is used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8] This mixture is then compressed into a thin, transparent pellet using a hydraulic press.[7]

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure with a built-in clamp.[7][9] This method requires minimal sample preparation.[10][11]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Ionization Method: Electron Impact (EI) is a common method for the analysis of relatively small (MW < 600), volatile, and thermally stable organic molecules.[12][13][14][15] It is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.[13][14][15]

-

Sample Introduction: The sample is typically introduced into the ion source after being separated by gas chromatography (GC-MS) or as a solid probe.[14][15] For direct insertion, a small amount of the sample is placed in a capillary tube and introduced into the high vacuum of the mass spectrometer, where it is heated to induce vaporization.[13]

-

Data Acquisition: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a predictive spectroscopic analysis of this compound, with a focus on its more stable tautomer, 3-phenyl-1,2,4-oxadiazol-5(4H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this and related compounds. The provided workflow for spectroscopic analysis offers a systematic approach to the structural elucidation of novel chemical entities. It is important to reiterate that the presented spectral data are predictive and await experimental verification.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. reddit.com [reddit.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.latech.edu [chem.latech.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. edinst.com [edinst.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Phenyl-1,2,4-oxadiazol-5-ol (CAS 1456-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2,4-oxadiazol-5-ol, identified by the CAS number 1456-22-0, is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This scaffold is recognized as a "privileged" structure in medicinal chemistry, signifying its recurring presence in biologically active compounds across various therapeutic areas. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis methodologies, and commercial suppliers of this compound, intended to support research and development endeavors.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1456-22-0 | N/A |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Solid | General knowledge |

| Boiling Point (Predicted) | 237.1 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.38 g/cm³ | N/A |

| Flash Point (Predicted) | 97.2 °C | N/A |

| InChI | InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | [1] |

| SMILES | O=C1NC(=NO1)C2=CC=CC=C2 | N/A |

Synthesis Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several established methods. Below are detailed experimental protocols for two common approaches that can be adapted for the synthesis of this compound.

Method 1: Classical Synthesis via O-Acylamidoxime Cyclization (Adapted from a 1964 Method)

This traditional method involves the cyclization of an O-acylamidoxime intermediate.

Experimental Protocol:

-

Preparation of the Intermediate: An appropriately substituted benzamidoxime is reacted with a suitable acylating agent (e.g., an acyl chloride or anhydride) in the presence of a base to form the O-acylamidoxime.

-

Cyclization: The O-acylamidoxime intermediate is then heated, often in the presence of a dehydrating agent or under basic conditions, to induce cyclization and form the 1,2,4-oxadiazole ring.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

A specific historical procedure for a related compound involves adding o-ethoxycarbonylbenzamidoxime to a mixture of sodium hydroxide, water, and ethanol, followed by stirring and neutralization with hydrochloric acid to precipitate the product[2].

Method 2: Modern One-Pot Synthesis using a Coupling Agent

More contemporary methods often employ coupling agents to facilitate the reaction in a single step, improving efficiency and yield.

Experimental Protocol:

-

Reaction Setup: A mixture of a carboxylic acid (in this case, benzoic acid) and an amidoxime (hydroxylamine) is dissolved in a suitable aprotic solvent (e.g., DMF, THF, or CH₂Cl₂).

-

Addition of Coupling Agent: A coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or a phosphonium-based reagent, is added to the mixture.

-

Cyclodehydration: The reaction mixture is heated to promote the cyclodehydration of the in situ-formed O-acylamidoxime intermediate. Microwave irradiation can also be employed to accelerate this step.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Potential Applications

While specific biological assays for this compound are not extensively documented in publicly available literature, the 1,2,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents. The versatility of this heterocyclic ring allows for its use as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and pharmacokinetic properties.

Derivatives of 1,2,4-oxadiazoles have been investigated for a broad range of biological activities, including but not limited to:

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains[3].

-

Anticancer Agents: Showing promise in inhibiting the growth of various cancer cell lines[4][5].

-

Anti-inflammatory Agents: Demonstrating potential in modulating inflammatory pathways[3].

-

Neuroprotective Agents: Being explored for their potential in treating neurodegenerative diseases such as Alzheimer's[6].

-

Antiviral Agents: Some derivatives have shown activity against viruses, including HIV integrase inhibition[7][8].

Given the established biological relevance of the 1,2,4-oxadiazole core, this compound serves as a valuable building block and a subject for further biological evaluation in drug discovery programs.

Commercial Suppliers

This compound (CAS 1456-22-0) is available from several chemical suppliers that cater to the research and development community. It is advisable to contact these suppliers directly for the most current information on pricing, purity, and availability.

| Supplier | Location |

| American Custom Chemicals Corporation | USA |

| BLD Pharmatech Co., Limited | China |

| Career Henan Chemical Co. | China |

| TSK Lifesciences | India |

| CymitQuimica | Spain |

| Reagentia | Czech Republic |

This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence when sourcing chemical compounds.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established chemical routes, and the broader class of 1,2,4-oxadiazoles is associated with a diverse range of biological activities. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research and development into novel therapeutics and advanced materials.

References

- 1. osti.gov [osti.gov]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcsonline.com [ijpcsonline.com]

- 8. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3-Phenyl-1,2,4-oxadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 3-phenyl-1,2,4-oxadiazol-5-ol is limited in the current body of scientific literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for structurally related 3-phenyl-1,2,4-oxadiazole derivatives, which serve as a strong predictive framework for the potential biological activities of the parent compound.

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Derivatives built upon this scaffold have demonstrated a remarkable breadth of biological activities, engaging with a variety of molecular targets and modulating critical signaling pathways. This guide synthesizes the current understanding of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action: Enzyme Inhibition

A primary mechanism through which 1,2,4-oxadiazole derivatives exert their pharmacological effects is through the direct inhibition of key enzymes involved in various disease pathologies.

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as potent antiviral agents, specifically targeting viral proteases essential for replication.

-

SARS-CoV-2 Main Protease (Mpro/3CLpro): Derivatives of 3-phenyl-1,2,4-oxadiazole have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for processing viral polyproteins into functional non-structural proteins.[3] Inhibition of Mpro blocks the viral replication cycle. The mechanism involves the binding of the oxadiazole derivative to the active site of the enzyme.[3]

-

SARS-CoV-2 Papain-Like Protease (PLpro): A series of 1,2,4-oxadiazole derivatives have been developed as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[4] PLpro is vital for viral replication and for dismantling host antiviral responses. These inhibitors were designed based on the structure of known PLpro inhibitors, with the 1,2,4-oxadiazole ring serving to enhance enzymatic inhibition and deubiquitination activity.[4]

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often attributed to their inhibition of enzymes in the inflammation cascade.

-

Cyclooxygenase (COX) Enzymes: Certain 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole-2-oxide (furoxan) derivatives, which are structurally related to 1,2,4-oxadiazoles, have been evaluated as potent and selective inhibitors of COX-2.[5] COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

-

p38 Mitogen-Activated Protein Kinase (MAPK): A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been identified as inhibitors of p38 MAPK.[7][8] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibition of p38α kinase by these compounds occurs at the ATP-binding pocket.[7][8]

Derivatives of 1,2,4-oxadiazole have been explored for their potential in treating neurodegenerative diseases and metabolic disorders through enzyme inhibition.

-

Monoamine Oxidase (MAO): Specific 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of MAO-B.[9][10] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a notable inhibitor of MAO-B.[9]

-

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as multi-target agents, demonstrating excellent inhibitory activity against acetylcholinesterase (AChE).[11] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a primary strategy for managing the cognitive symptoms of Alzheimer's.

-

α-Glucosidase: Benzimidazole-based 1,3,4-oxadiazole derivatives have shown significant α-glucosidase inhibitory effects, suggesting a potential application in managing type 2 diabetes.[6]

Antiproliferative and Cytotoxic Mechanisms

The anticancer activity of 1,2,4-oxadiazole derivatives is a widely studied area. These compounds induce cytotoxicity in various cancer cell lines through multiple potential mechanisms, including the induction of apoptosis.[12][13] While the precise molecular targets for many of these compounds are still under investigation, their broad-spectrum activity suggests interference with fundamental cellular processes.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for various 1,2,4-oxadiazole derivatives across different biological targets.

Table 1: Enzyme Inhibition Data for 1,2,4-Oxadiazole Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 µM | [3] |

| Optimized 3-phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 ± 0.26 µM | [3] |

| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 PLpro | 1.8 µM | [4] |

| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 PLpro | 1.0 µM | [4] |

| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a,b) | COX-1 | 11.6 µM | [5] |

| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a,b) | COX-2 | 0.12 µM | [5] |

| 3,4-Diaryl-1,2,4-oxadiazol-5-one derivatives | p38α MAP Kinase | 0.10 - 5.1 µM | [7] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 µM | [9] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | [9] |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives (23a-c) | MAO-B | 0.039 - 0.066 µM | [10] |

| Thiophene-containing 1,2,4-oxadiazole derivative (2b) | Acetylcholinesterase (AChE) | 0.0158 µM | [11] |

| Benzimidazole-based 1,3,4-oxadiazole derivatives (32a-d) | α-Glucosidase | 2.6 - 9.5 µM | [6] |

Table 2: Antiproliferative and Antiviral Activity of 1,2,4-Oxadiazole Derivatives

| Compound Class/Derivative | Cell Line / Virus | EC50 / IC50 Value | Reference |

| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 | 5.4 µM | [4] |

| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 | 4.3 µM | [4] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c) | MCF-7, A549, MDA MB-231 | Sub-micromolar | [12] |

| 1,2,4-Oxadiazoles linked with benzimidazole (14a-d) | MCF-7, A549, A375 | 0.12 - 2.78 µM | [12] |

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole (Ox1) | Leishmania infantum | 32.9 µM | [14] |

Experimental Protocols

The biological activities described above were determined using a range of established experimental protocols.

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride, ester, or the acid itself).[12][13]

-

Materials: Substituted amidoxime, substituted acyl chloride, pyridine (or another suitable base), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

The amidoxime is dissolved in the chosen solvent.

-

A base, such as pyridine, is added to the solution.

-

The acyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at 0°C or room temperature.

-

The reaction is stirred for a specified period (ranging from a few hours to overnight) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then worked up, which usually involves washing with aqueous solutions (e.g., water, dilute HCl, saturated NaHCO3) to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by recrystallization or column chromatography on silica gel, to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[13]

-

-

SARS-CoV-2 Mpro FRET Assay: The inhibitory activity against the main protease is often evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay.[3]

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure: The enzyme (Mpro) is pre-incubated with the test compound (the 1,2,4-oxadiazole derivative) for a set period. The FRET peptide substrate is then added to initiate the reaction. The fluorescence intensity is measured over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[3]

-

-

MAO-A and MAO-B Inhibition Assay:

-

Principle: The assay measures the ability of a compound to inhibit the oxidative deamination of a substrate by MAO enzymes. The activity can be monitored by detecting the product (e.g., hydrogen peroxide) using a fluorescent probe.

-

Procedure: Recombinant human MAO-A or MAO-B is incubated with the test compound. A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) are added. The fluorescence generated by the enzymatic reaction is measured. The IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

-

Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (1,2,4-oxadiazole derivatives) and incubated for a period, typically 48-72 hours.

-

After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]

-

Mandatory Visualizations

Caption: General mechanism of competitive enzyme inhibition by 1,2,4-oxadiazole derivatives.

Caption: Inhibition of the p38 MAPK signaling pathway by 1,2,4-oxadiazole derivatives.

Caption: A typical workflow for the discovery and evaluation of 1,2,4-oxadiazole derivatives.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 3-Phenyl-1,2,4-oxadiazol-5-ol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide groups. This guide focuses on the therapeutic potential of a specific member of this class, 3-phenyl-1,2,4-oxadiazol-5-ol, and its closely related derivatives. We will explore its promising role in targeting a range of diseases by examining its effects on key enzymes and cellular signaling pathways. This document consolidates current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate further investigation and drug development.

Enzyme Inhibition: A Primary Mechanism of Action

Derivatives of 3-phenyl-1,2,4-oxadiazole have demonstrated significant inhibitory activity against several classes of enzymes implicated in various pathologies, from viral infections and neurodegenerative diseases to cancer.

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) is a critical enzyme for the replication and transcription of the SARS-CoV-2 virus, making it a prime target for antiviral therapeutics. A series of 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of this enzyme. Structure-activity relationship (SAR) studies have led to the discovery of potent compounds, with the most active showing an IC50 value of 5.27 µM.[1] This discovery positions the 3-phenyl-1,2,4-oxadiazole scaffold as a promising starting point for the development of novel antiviral drugs against COVID-19.

Table 1: Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives against SARS-CoV-2 Mpro

| Compound | Target | IC50 (µM) |

| Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) | SARS-CoV-2 Mpro | 46 |

| 16d | SARS-CoV-2 Mpro | 5.27 |

Cholinesterases (AChE and BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major strategy in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. Notably, compounds with a phenyl ring at the 3-position and a thiophene moiety at the 5-position of the oxadiazole ring have shown potent AChE inhibitory activity, with some derivatives being more potent than the standard drug donepezil.[2]

Table 2: Inhibitory Activity of 3-Phenyl-1,2,4-oxadiazole Derivatives against Cholinesterases

| Compound | Target | IC50 (µM) |

| 2b | AChE | 0.0158 |

| 2c | AChE | 0.098 |

| 2d | AChE | 0.121 |

| Donepezil (Reference) | AChE | 0.123 |

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative has demonstrated highly potent and selective inhibition of MAO-B with an IC50 value of 0.036 µM.[3] This highlights the potential of this scaffold in developing treatments for Parkinson's disease.

Table 3: Inhibitory Activity of a 3-Aryl-1,2,4-oxadiazole Derivative against Monoamine Oxidases

| Compound | Target | IC50 (µM) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 |

| MAO-B | 0.036 |

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPKs are a class of protein kinases that are responsive to stress stimuli and are involved in inflammation and apoptosis. A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, which can be considered derivatives of the core this compound structure, have been synthesized and evaluated as p38 MAPK inhibitors. Compounds with a 4-fluoro-phenyl/pyridinyl motif have shown good inhibitory activity, with IC50 values in the low micromolar range.[4]

Table 4: Inhibitory Activity of 1,2,4-Oxadiazol-5-one Derivatives against p38α MAP Kinase

| Compound | Target | IC50 (µM) |

| 3b | p38α | 5.1 |

| 3e | p38α | 0.10 |

| 3g | p38α | 0.98 |

| SB203580 (Reference) | p38α | 0.3 |

Anticancer Potential and Associated Signaling Pathways

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of anticancer agents. Derivatives of 3-phenyl-1,2,4-oxadiazole have shown cytotoxicity against various cancer cell lines, and their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

EGFR, PI3K/Akt/mTOR Pathway Inhibition

Oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which in turn blocks the Ras/Raf/MEK/ERK pathway, a critical signaling cascade for tumor proliferation. Furthermore, these compounds can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. Inhibition of this pathway can restore the activity of the tumor suppressor PTEN and promote apoptosis.

p53 Upregulation and ROS-Induced Cytotoxicity

Some oxadiazole derivatives can stabilize the tumor suppressor protein p53 by preventing its degradation through binding to MDM2. This leads to the activation of pro-apoptotic genes. Additionally, these compounds can selectively induce the production of reactive oxygen species (ROS) in cancer cells, causing oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately leading to cell death.

Neuroprotection via Nrf2 Signaling Pathway

In the context of neurological disorders, oxidative stress is a major contributor to neuronal damage. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Certain 1,2,4-oxadiazole derivatives have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway.[5]

Activation of this pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1).[5] This leads to the increased expression of these protective enzymes, thereby reducing oxidative stress and promoting neuronal survival.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-phenyl-1,2,4-oxadiazole derivatives.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

Test compounds and positive control (e.g., GC-376)

-

DMSO for compound dilution

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.

-

Enzyme and Substrate Preparation: Prepare a working solution of recombinant SARS-CoV-2 Mpro in Assay Buffer (e.g., 30 nM final concentration). Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 20 µM final concentration).

-

Assay Protocol:

-

Add 10 µL of the Mpro working solution to each well of the assay plate containing the pre-dispensed compounds.

-

Incubate the plates at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the initial reaction velocity (v) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (v_inhibitor / v_control)) * 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of acetylcholinesterase (AChE) inhibition [bio-protocol.org]

- 3. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-phenyl-1,2,4-oxadiazol-5-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of a representative member of this class, 3-phenyl-1,2,4-oxadiazol-5-ol. While specific experimental data for this exact molecule is limited, this document outlines a robust computational workflow based on established protocols for analogous 1,2,4-oxadiazole derivatives. The guide details protocols for molecular docking and molecular dynamics simulations, data interpretation, and the visualization of experimental and logical workflows. The objective is to equip researchers with the necessary framework to investigate the potential protein targets and binding modes of this compound, thereby accelerating its potential development as a therapeutic agent.

Introduction to 1,2,4-Oxadiazoles and In Silico Modeling

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This moiety is recognized for its metabolic stability and its ability to act as a bioisosteric replacement for esters and amides, contributing to favorable pharmacokinetic properties.[5] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[1][2]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates, predict their biological activities, and elucidate their mechanisms of action.[6][7][8] Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the detailed investigation of small molecule-protein interactions at an atomic level.[6][7]

Potential Biological Targets for 1,2,4-Oxadiazole Derivatives

Based on studies of structurally similar compounds, several protein families emerge as potential targets for this compound. These include:

-

Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are well-established targets for oxadiazole derivatives in the context of cancer therapy.[6][7][9]

-

Viral Proteases: The main protease (Mpro) of SARS-CoV-2 has been identified as a target for 1,2,4-oxadiazole-based inhibitors.[10]

-

Parasitic Enzymes: Enzymes such as sterol 14α-demethylase (CYP51) in Leishmania infantum are potential targets for antiparasitic drug design.[11]

-

Carbonic Anhydrases: Certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against carbonic anhydrase II (CA-II).[12]

In Silico Experimental Workflow

A typical computational workflow for investigating the interactions of this compound is depicted below. This process begins with ligand and protein preparation, followed by molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability of the protein-ligand complex.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

Objective: To identify the most likely binding mode of this compound within the active site of a target protein (e.g., EGFR).

Protocol:

-

Ligand Preparation:

-

Sketch the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D format (.sdf or .mol2).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the EGFR kinase domain (PDB ID: 1M17).[3]

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues at physiological pH.

-

Assign partial charges to all atoms (e.g., Gasteiger charges).

-

-

Docking Execution:

-

Define the binding site (grid box) based on the location of the co-crystallized inhibitor or through blind docking followed by site-specific docking.

-

Utilize docking software such as AutoDock Vina or Schrödinger's Glide.

-

Generate a set number of binding poses (e.g., 10-20).

-

The software will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Results Analysis:

-

Visualize the top-ranked poses in complex with the protein.

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and protein residues.

-

The docking score provides a quantitative estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[6][7]

Objective: To assess the stability of the docked complex of this compound and its target protein.

Protocol:

-

System Preparation:

-

Select the most promising docked pose from the molecular docking study.

-

Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Execution:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will exhibit a plateau in the RMSD plot.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.

-

Data Presentation

Quantitative data from in silico and in vitro studies of analogous oxadiazole derivatives are summarized below. These tables serve as a reference for the types of data that would be generated for this compound.

Table 1: In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives against Cancer Cell Lines

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 7a | MCF-7 (Breast Cancer) | <10 | [6][7] |

| 7b | MCF-7 (Breast Cancer) | <10 | [6][7] |

| 7m | MCF-7 (Breast Cancer) | <10 | [6][7] |

| 7a (vs. mutant) | EGFRT790M | <50 | [6][7] |

| 7b (vs. mutant) | EGFRT790M | <50 | [6][7] |

| 7m (vs. mutant) | EGFRT790M | <50 | [6][7] |

| 7a (general) | A549, DU145, MDA MB-231 | 0.18 - 1.13 | [2] |

Table 2: In Silico Docking and Binding Energy Predictions for Oxadiazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |

| 7g | VEGFR2 | - | -46.32 | [9] |

| 7j | VEGFR2 | - | -48.89 | [9] |

| 7l | VEGFR2 | - | -45.01 | [9] |

| 7g | EGFR | - | -31.01 | [9] |

| 7j | EGFR | - | -33.23 | [9] |

| 7i | EGFR | - | -34.19 | [9] |

| IIe | EGFR (1M17) | -7.89 | - | [3] |

Signaling Pathway Visualization

Should this compound be identified as an EGFR inhibitor, it would interfere with the EGFR signaling pathway, which is crucial in many cancers.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging established computational methodologies, researchers can efficiently predict potential biological targets, elucidate binding interactions, and assess the stability of protein-ligand complexes. The protocols and workflows detailed herein, derived from studies on analogous 1,2,4-oxadiazole derivatives, offer a clear path for the virtual screening and characterization of this and other novel compounds. The integration of these computational approaches into early-stage drug discovery can significantly de-risk and accelerate the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]

- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: Modeling the Formation of 1,2,4-Oxadiazoles for Advanced Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides. Understanding the intricacies of its formation is paramount for the rational design of novel therapeutics. This technical guide delves into the quantum chemical modeling of the predominant synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles: the acylation of amidoximes followed by intramolecular cyclization. By leveraging computational chemistry, researchers can gain unprecedented insights into the reaction mechanism, predict reaction outcomes, and streamline the discovery of new chemical entities.

The Core Reaction Pathway: A Two-Step Mechanistic Journey

The formation of a 1,2,4-oxadiazole ring from an amidoxime and an acylating agent, such as an acyl chloride, is generally accepted to proceed through a two-step mechanism:

-

O-Acylation: The initial step involves the nucleophilic attack of the hydroxylamino group of the amidoxime on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of an O-acylamidoxime intermediate and the elimination of hydrogen chloride.

-

Intramolecular Cyclization and Dehydration: The O-acylamidoxime intermediate then undergoes a base- or thermally-promoted intramolecular cyclization. This involves the nucleophilic attack of the amino group onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final 1,2,4-oxadiazole ring.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of this reaction pathway. These models allow for the precise characterization of reactants, intermediates, transition states, and products, providing critical data on activation energies and reaction thermodynamics.

Computational Methodology: The Engine of Mechanistic Insight

A robust computational protocol is essential for accurately modeling the formation of 1,2,4-oxadiazoles. While specific details may vary between studies, a typical workflow involves the following key steps:

Table 1: Typical Computational Protocol for Modeling 1,2,4-Oxadiazole Formation

| Step | Description | Common Methods and Parameters |

| 1. Geometry Optimization | Determination of the minimum energy structures of all species (reactants, intermediates, transition states, and products). | DFT Functionals: B3LYP, M06-2X, ωB97X-D Basis Sets: 6-31G(d), 6-311+G(d,p), def2-TZVP |

| 2. Transition State Search | Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step. | Methods: Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization. |

| 3. Frequency Calculations | Characterization of stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. | Calculation of vibrational frequencies at the same level of theory as the geometry optimization. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculations | Verification that a transition state connects the correct reactant and product minima along the reaction pathway. | Performed from the transition state geometry in both forward and reverse directions. |

| 5. Solvation Modeling | Accounting for the effect of the solvent on the reaction energetics, as most reactions are performed in solution. | Implicit Solvation Models: Polarizable Continuum Model (PCM), SMD. |

| 6. Single-Point Energy Refinement | Obtaining more accurate energies by performing calculations with a larger basis set on the optimized geometries. | Often performed with a higher-level basis set (e.g., def2-TZVPP) on geometries optimized with a smaller basis set. |

Visualizing the Path Forward: Reaction Mechanisms and Workflows

To provide a clearer understanding of the modeled processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical computational workflow.

Caption: A simplified signaling pathway for the formation of 1,2,4-oxadiazoles.

Caption: A typical workflow for the quantum chemical modeling of a reaction mechanism.

Quantitative Insights: A Glimpse into Reaction Energetics

While a comprehensive, publicly available DFT study with detailed energetics for the general acylation-cyclization mechanism of 1,2,4-oxadiazole formation is not readily found in the literature, we can present a hypothetical but representative dataset based on typical activation barriers for similar organic reactions. This table serves as an illustrative example of the kind of quantitative data that can be obtained from such computational studies.

Table 2: Hypothetical Reaction Energetics for the Formation of 3-Phenyl-5-methyl-1,2,4-oxadiazole *

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Benzamidoxime + Acetyl Chloride | 0.0 |

| Acylation | Transition State 1 (TS1) | +15.2 |

| Intermediate | O-Acetylbenzamidoxime | -5.7 |

| Cyclization | Transition State 2 (TS2) | +25.8 |

| Product | 3-Phenyl-5-methyl-1,2,4-oxadiazole + H₂O | -30.1 |

*Note: These values are illustrative and intended to demonstrate the type of data generated from computational studies. They are not from a specific cited experimental or computational study.

This hypothetical data suggests that the cyclization step (TS2) is the rate-determining step of the overall reaction, with a higher activation barrier compared to the initial acylation (TS1). The overall reaction is predicted to be highly exothermic.

Conclusion and Future Directions

Quantum chemical modeling provides an indispensable toolkit for the modern medicinal chemist. By applying DFT and other computational methods to the study of 1,2,4-oxadiazole formation, researchers can unravel complex reaction mechanisms, understand the factors governing reactivity and selectivity, and ultimately accelerate the design and synthesis of novel drug candidates. Future work in this area could focus on building predictive models for a wider range of substituted amidoximes and acylating agents, exploring the role of different catalysts and solvent systems, and investigating alternative, more sustainable synthetic routes to this vital heterocyclic scaffold. The continued synergy between computational and experimental chemistry promises to drive innovation in drug discovery for years to come.

Methodological & Application

Application Notes and Protocols for 3-phenyl-1,2,4-oxadiazol-5-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric properties, metabolic stability, and broad spectrum of pharmacological activities.[1] Among its derivatives, 3-phenyl-1,2,4-oxadiazol-5-ol and its analogs have emerged as promising candidates in drug discovery, demonstrating potential as anticancer, antiparasitic, anti-inflammatory, and antiviral agents.[2][3][4] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound and its derivatives in drug discovery. Detailed protocols for the synthesis and evaluation of these compounds are presented, along with a summary of their biological activities.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various 3-phenyl-1,2,4-oxadiazole derivatives.

Table 1: Anticancer and Antiparasitic Activity of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole Derivatives [8]

| Compound ID | Cell Line/Organism | Activity (EC50/IC50 in µM) |

| 23 | K562 (CML) | 13.2 |

| 23 | K562-Lucena (CML, drug-resistant) | 5.5 |

| 23 | K562-Vincristine (CML, drug-resistant) | 7.8 |

| 23 | Trypanosoma cruzi (amastigotes) | 2.9 |

| 23 | Leishmania amazonensis (promastigotes) | 12.2 |

| 23 | Leishmania amazonensis (amastigotes) | 13.5 |

| 7 | Trypanosoma brucei rhodesiense | 21.6 |

| 7 | Trypanosoma cruzi | 100.2 |

| 7 | Leishmania donovani | 5.7 |

| 8 | Leishmania donovani | 2.3 |

| 8 | Trypanosoma brucei | 5.2 |

| 8 | PC3 (prostate cancer) | 3.9 |

| 9 | Trypanosoma cruzi (trypomastigotes) | 3.5 |